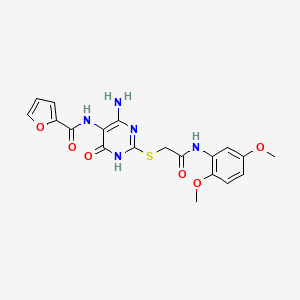![molecular formula C20H28N4O B2600542 3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2310222-01-4](/img/structure/B2600542.png)
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine: is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Methoxylation: The piperidine intermediate is then reacted with methoxyamine hydrochloride to introduce the methoxy group.
Pyridazine Ring Formation: The methoxylated piperidine intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the Tert-butyl Group: Finally, the tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
- tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate
Uniqueness
3-Tert-butyl-6-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
3-tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)18-7-8-19(23-22-18)25-15-16-9-12-24(13-10-16)14-17-6-4-5-11-21-17/h4-8,11,16H,9-10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDZDCWXCZYBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one](/img/structure/B2600459.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2600460.png)
![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2600465.png)
![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
![Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600467.png)

![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)
![4-butoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2600472.png)


![N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2600477.png)


![N-(4-methylphenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2600482.png)
